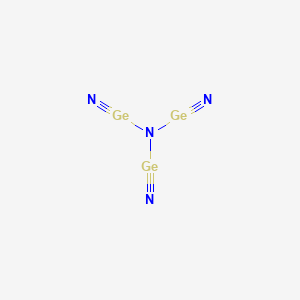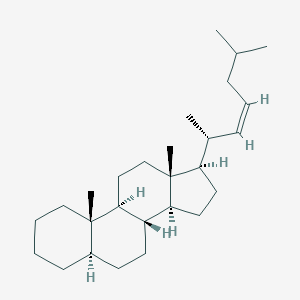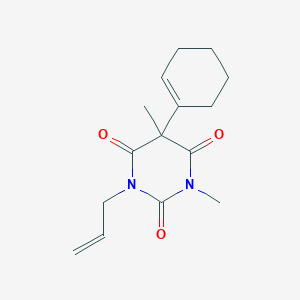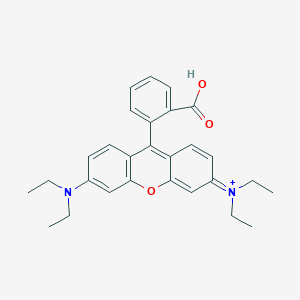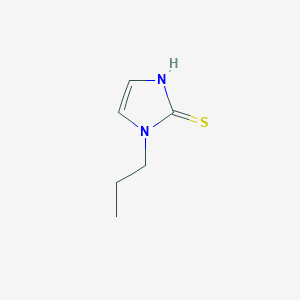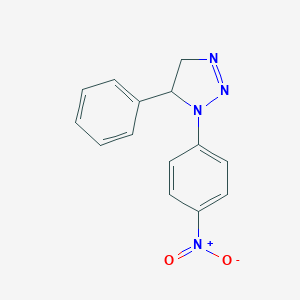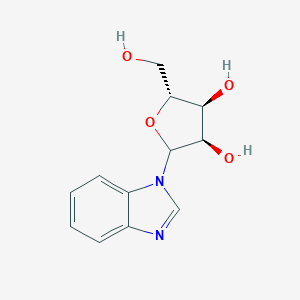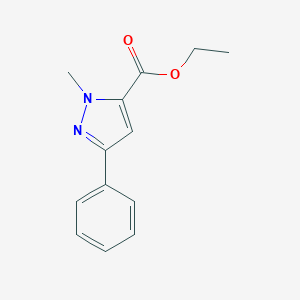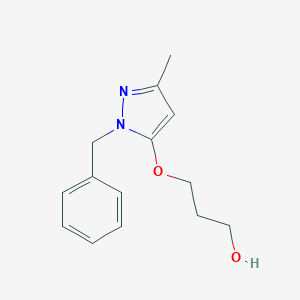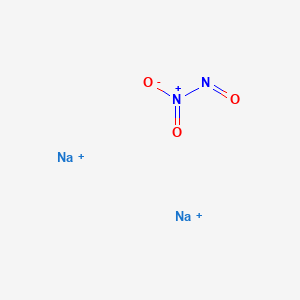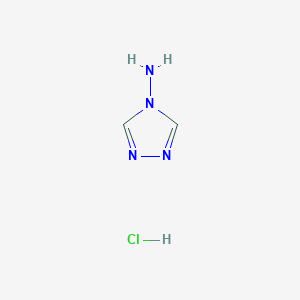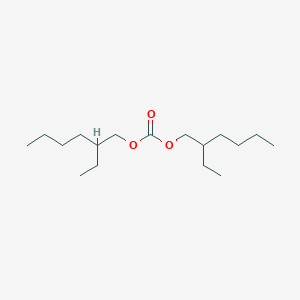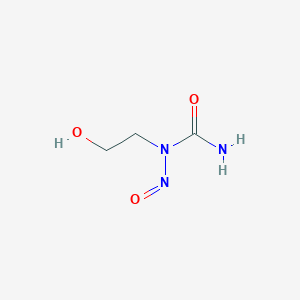
Antimony-127
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony-127 is a stable isotope of antimony with 71 neutrons and 51 protons. It is a non-toxic, non-radioactive element that has various applications in scientific research.
Mecanismo De Acción
Antimony-127 does not have any known mechanism of action as it is a stable isotope and does not undergo any radioactive decay.
Efectos Bioquímicos Y Fisiológicos
Antimony-127 does not have any known biochemical or physiological effects as it is a stable isotope and does not undergo any radioactive decay.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Antimony-127 in lab experiments include its stable nature, high sensitivity, and non-toxicity. The limitations of using Antimony-127 in lab experiments include its relatively low natural abundance, which requires the synthesis of the isotope, and its high cost.
Direcciones Futuras
For the use of Antimony-127 in scientific research include the development of new synthesis methods that are more cost-effective and efficient. Additionally, the use of Antimony-127 in new applications, such as in the development of new materials and catalysts, should be explored. Finally, the use of Antimony-127 in combination with other isotopes, such as carbon-13 and nitrogen-15, should be investigated to enhance the sensitivity and resolution of NMR spectroscopy.
Métodos De Síntesis
Antimony-127 is synthesized by neutron activation of natural antimony-121. The process involves bombarding antimony-121 with neutrons, which results in the formation of antimony-127. The synthesized antimony-127 is then purified using various methods, including ion exchange chromatography, solvent extraction, and precipitation.
Aplicaciones Científicas De Investigación
Antimony-127 has various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy, X-ray fluorescence (XRF) analysis, and neutron activation analysis (NAA). NMR spectroscopy is used to study the structure and dynamics of molecules and materials. Antimony-127 is used as a reference standard in NMR spectroscopy due to its stable nature and high sensitivity. XRF analysis is used to determine the elemental composition of materials. Antimony-127 is used as a reference standard in XRF analysis due to its stable nature and high sensitivity. NAA is used to determine the elemental composition of materials by measuring the gamma radiation emitted by the isotopes produced during neutron activation. Antimony-127 is used as a reference standard in NAA due to its stable nature and high sensitivity.
Propiedades
Número CAS |
13968-50-8 |
|---|---|
Nombre del producto |
Antimony-127 |
Fórmula molecular |
Sb |
Peso molecular |
126.90692 g/mol |
Nombre IUPAC |
antimony-127 |
InChI |
InChI=1S/Sb/i1+5 |
Clave InChI |
WATWJIUSRGPENY-BKFZFHPZSA-N |
SMILES isomérico |
[127Sb] |
SMILES |
[Sb] |
SMILES canónico |
[Sb] |
Otros números CAS |
13968-50-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



